cyanomethyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
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Overview
Description
Cyanomethyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a cyanomethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenyl group attached to a propanoate backbone. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Cyanomethyl Group: The protected amino acid is then reacted with a cyanomethylating agent, such as cyanomethyl bromide, under basic conditions to introduce the cyanomethyl group.
Esterification: The final step involves esterification of the carboxylic acid group with an appropriate alcohol, such as methanol or ethanol, in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, to form corresponding nitriles or carboxylic acids.
Reduction: Reduction of the cyanomethyl group can yield primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyanomethyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of cyanomethyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc-protected amino group allows for selective deprotection and subsequent reactions at the amino site, facilitating targeted synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyanomethyl (3R)-3-amino-3-phenylpropanoate: Lacks the Boc protection, making it more reactive.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Similar structure but without the cyanomethyl group.
Cyanomethyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoate: Contains a methyl-substituted phenyl group.
Uniqueness
Cyanomethyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is unique due to the combination of the cyanomethyl group and the Boc-protected amino group, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C16H20N2O4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
cyanomethyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(20)18-13(11-14(19)21-10-9-17)12-7-5-4-6-8-12/h4-8,13H,10-11H2,1-3H3,(H,18,20)/t13-/m1/s1 |
InChI Key |
HHLDPECAHYGFRH-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC#N)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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